

Validating the Neonatal Murine Model for Caprine Enterovirus Studies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Caprine**

Cat. No.: **B554990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprine enterovirus (CEV), a member of the Enterovirus G species, is an emerging pathogen causing severe diarrhea, high morbidity, and mortality in goat herds, posing a significant threat to the goat industry.^{[1][2]} Understanding the pathogenesis of CEV and developing effective countermeasures requires a reliable and reproducible animal model. This guide provides a comprehensive validation of the neonatal murine model for CEV studies, comparing its performance with alternative models used for other enteroviruses and presenting supporting experimental data.

The Neonatal Murine Model for Caprine Enterovirus (CEV-JL14)

Recent studies have successfully established the neonatal ICR mouse as a susceptible model for the **caprine** enterovirus strain CEV-JL14.^[1] This model provides a valuable tool to investigate viral pathogenesis, tissue tropism, and the host immune response to CEV infection.

Susceptibility and Experimental Parameters

Initial studies demonstrated that among different mouse strains tested (ICR, BALB/c, and Kunming), neonatal ICR mice were susceptible to CEV-JL14 infection.^[1] The minimal infective dose was determined to be 10⁶ TCID₅₀, and the virus was capable of establishing infection through various routes, including intraperitoneal, intramuscular, subcutaneous, oral, and intranasal administration.^[1]

Viral Tropism and Pathogenesis

Following infection, CEV-JL14 was detected in a wide range of tissues, with the highest viral loads found in the heart, liver, lung, kidney, and intestine.^{[1][3]} Histopathological examination revealed significant lesions, including interstitial edema, necrosis, and lymphocyte infiltration in these tissues, mirroring the systemic nature of the disease observed in goats.

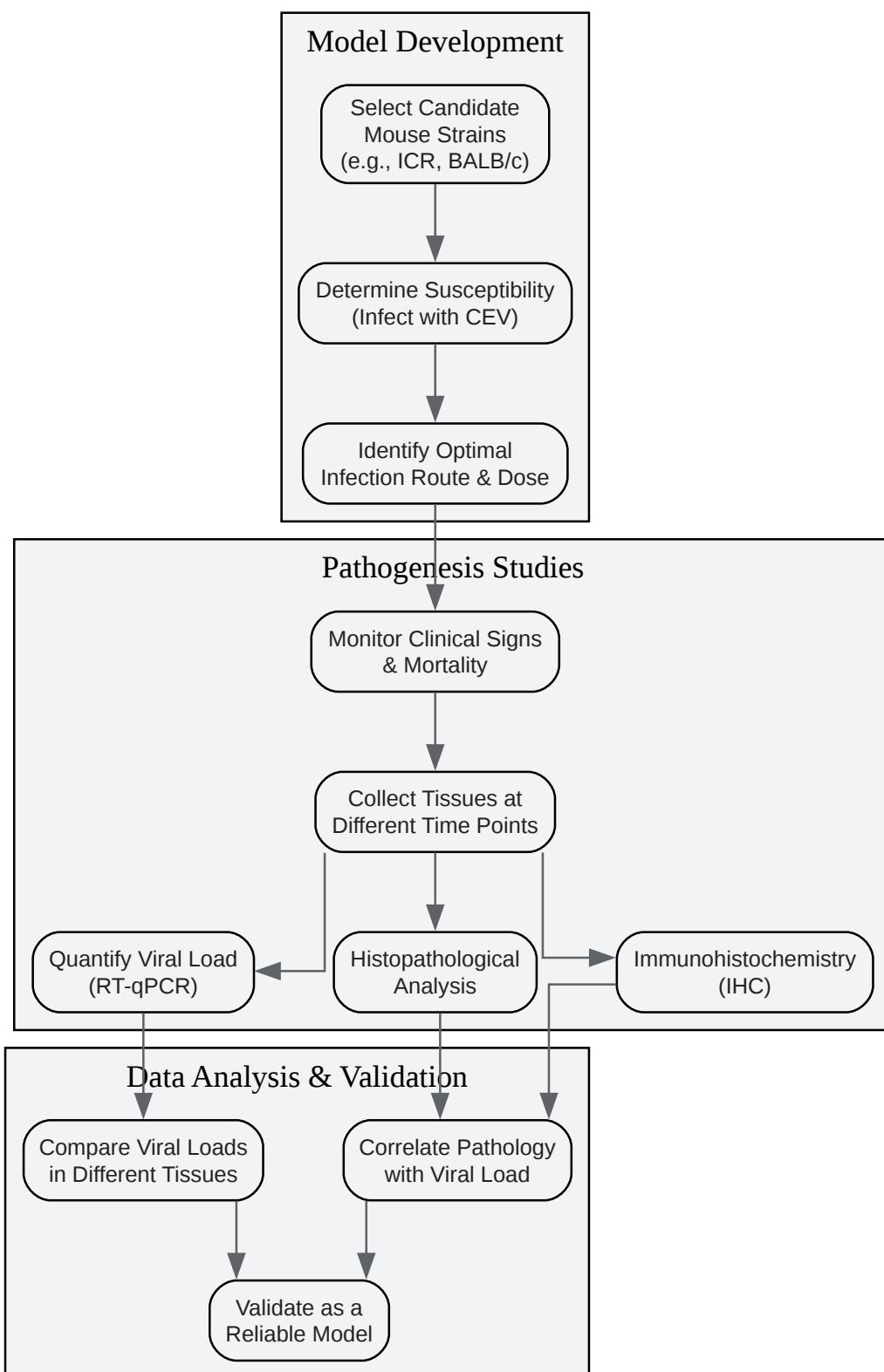
Comparative Analysis: Neonatal Murine Model vs. Other Enterovirus Models

While the neonatal ICR mouse is the primary model for CEV, comparing its characteristics to models used for other significant human enteroviruses, such as Enterovirus A71 (EV-A71) and Enterovirus D68 (EV-D68), provides valuable context for its application.

Feature	Neonatal ICR Mouse (CEV-JL14)	Neonatal ICR Mouse (EV-A71)	Neonatal C57BL/6 Mouse (EV-A71)	Neonatal ICR Mouse (EV-D68)
Susceptibility	Susceptible[1]	Susceptible, but less so than C57BL/6[4][5]	Highly susceptible[4][5]	Susceptible to specific strains (e.g., US/MO/14-18947)[6]
Key Clinical Signs	Not explicitly detailed in provided abstracts	Limb paralysis, weight loss[4][7]	Limb paralysis, weight loss[4][5]	Progressive limb paralysis[6]
Mortality Rate	Not explicitly detailed in provided abstracts	High, dose- and age-dependent[7]	High, dose-dependent[4]	High, age- and dose-dependent[6]
Primary Target Tissues	Heart, liver, lung, kidney, intestine[1][3]	Nervous system, skeletal muscle[7]	Brain, spinal cord, skeletal muscle, lungs[4]	Limb muscle, spinal cord[6]
Viral Load (Peak)	High in target tissues (log ₁₀ copies/g)[1]	High in brain and muscle	Markedly higher than in BALB/c mice[4]	High in limb muscle and spinal cord (viral RNA copies/mg)[6]

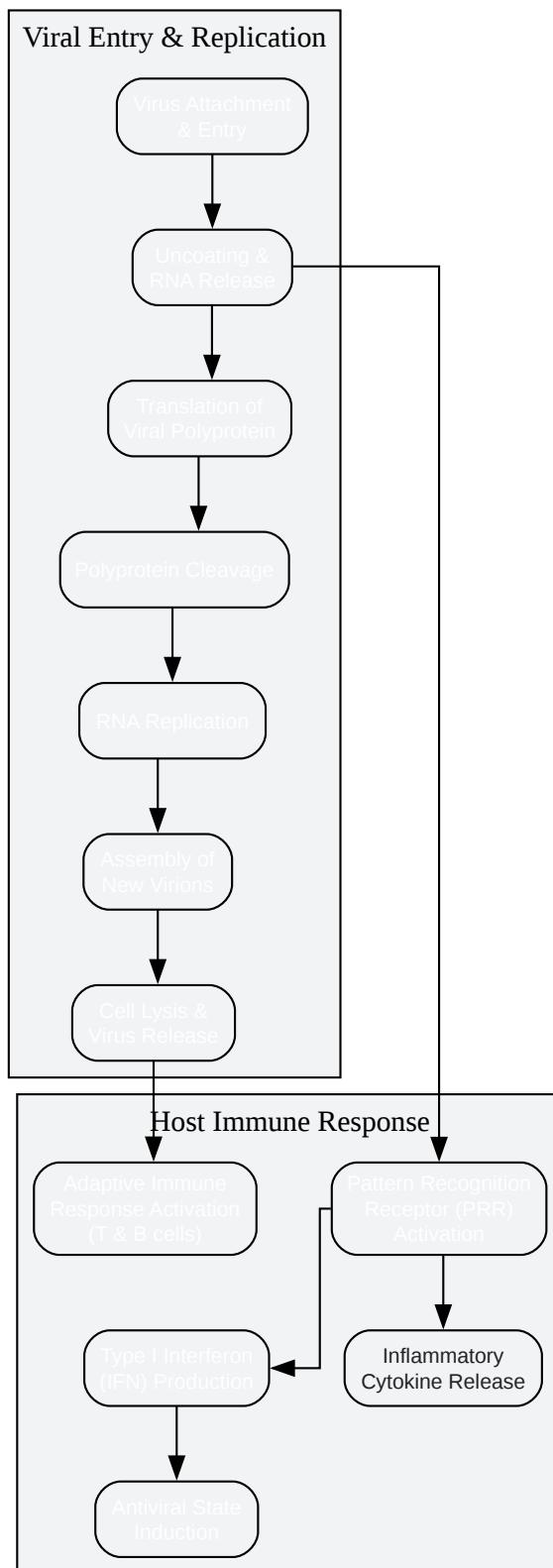
Note: Quantitative data for mortality rates and clinical scores for the CEV-JL14 model are not available in the provided search results.

Alternative Models for Enterovirus Studies


While the neonatal murine model is widely used due to its cost-effectiveness and ease of manipulation, other models have been explored for different enteroviruses, primarily human pathogens.

- Gerbils: Mongolian gerbils have been used to study EV-A71, exhibiting neurological signs and lung pathology not always seen in mice.
- Non-Human Primates: Cynomolgus macaques are considered a gold-standard model for poliovirus and have been used for EV-A71 research due to their physiological similarity to humans. However, ethical and cost considerations limit their widespread use.

Currently, there are no established and validated alternative animal models specifically for **caprine** enterovirus research, making the neonatal ICR mouse model the most critical tool available.


Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating a Neonatal Murine Model

[Click to download full resolution via product page](#)

Caption: Workflow for validating a neonatal murine model for CEV.

A General Enterovirus Replication Cycle and Host Response

[Click to download full resolution via product page](#)

Caption: General enterovirus replication and host immune response.

Experimental Protocols

Virus Isolation and Titration (TCID50 Assay)

- Cell Culture: Grow a suitable cell line (e.g., Vero or MDBK cells) to 80-90% confluence in 96-well plates.[8]
- Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample in cell culture medium.[8][9]
- Infection: Inoculate the cell monolayers with each viral dilution in replicate wells. Include uninfected cells as a negative control.[8][9]
- Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for cytopathic effect (CPE) for 3-7 days.[8][9]
- Endpoint Determination: Record the number of wells showing CPE for each dilution.
- Calculation: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.[8]

RNA Extraction and Real-Time RT-PCR (qRT-PCR)

- Tissue Homogenization: Homogenize collected tissue samples in a suitable lysis buffer.
- RNA Extraction: Extract total RNA from the tissue homogenates using a commercial RNA isolation kit according to the manufacturer's instructions.
- qRT-PCR Reaction Setup: Prepare a one-step qRT-PCR master mix containing reverse transcriptase, DNA polymerase, specific primers and probe for the enterovirus 5' UTR, and the extracted RNA template.[10][11][12][13]
- Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following general cycles:

- Reverse Transcription: e.g., 50°C for 10-30 minutes.[11][12]
- Initial Denaturation: e.g., 95°C for 2-5 minutes.[12]
- Cycling (40-45 cycles):
 - Denaturation: e.g., 95°C for 15 seconds.[13]
 - Annealing/Extension: e.g., 60°C for 1 minute.[13]
- Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA copies by comparing to a standard curve generated from a known quantity of viral RNA.

Immunohistochemistry (IHC)

- Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-6 µm) and mount on slides.[14]
- Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).[15][16]
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).[15]
- Primary Antibody Incubation: Incubate the sections with a primary antibody specific for an enterovirus antigen (e.g., VP1 or 2A protease) overnight at 4°C.[15][17]
- Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody and incubate.[16]
- Detection: Use an avidin-biotin-peroxidase complex or a polymer-based detection system, followed by a chromogen (e.g., DAB) to visualize the antigen.[14]
- Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

- Microscopic Examination: Examine the slides under a light microscope to assess the presence and localization of the viral antigen.

Conclusion

The neonatal ICR murine model for **caprine** enterovirus (CEV-JL14) is a validated and essential tool for studying the pathogenesis of this emerging veterinary pathogen. While it shares some characteristics with murine models for human enteroviruses, its specific application to CEV provides a unique platform for investigating viral tropism, host-virus interactions, and for the preliminary evaluation of vaccines and antiviral therapies. The detailed protocols provided in this guide offer a foundation for researchers to utilize this model effectively in their efforts to combat **caprine** enterovirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Neonatal Murine Model for Caprine Enterovirus Infection and the Viral Tissue Tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine models of neonatal susceptibility to a clinical strain of enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Model of Enterovirus D68 Infection for Assessment of the Efficacy of Inactivated Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Establishment of a Model of Infection by Enterovirus 71 in ICR Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of Type F Bovine Enterovirus from Clinical Cattle with Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. qRT-PCR for enterovirus detection: Conversion to ultrafast protocols - Journal of King Saud University - Science [jksus.org]
- 11. Development of RT-qPCR for quantification of human enterovirus D68 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Sensitive Routine Detection of All Members of the Genus Enterovirus in Different Clinical Specimens by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosb.com [biosb.com]
- 14. Evaluation of RT-PCR and Immunohistochemistry as Tools for Detection of Enterovirus in the Human Pancreas and Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a panel of in-house polyclonal antibodies for the diagnosis of enterovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemical detection of enteroviruses in pancreatic tissues of patients with type 1 diabetes using a polyclonal antibody against 2A protease of Coxsackievirus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Neonatal Murine Model for Caprine Enterovirus Studies: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554990#validating-a-neonatal-murine-model-for-caprine-enterovirus-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com